3-(Iodomethyl)-1,1-dimethylcyclobutane
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Overview
Description
3-(Iodomethyl)-1,1-dimethylcyclobutane is an organic compound with a cyclobutane ring substituted with an iodomethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the halogenation of 1,1-dimethylcyclobutane with iodine in the presence of a suitable catalyst. The reaction typically requires an aprotic solvent and is conducted under anhydrous conditions at temperatures ranging from -20°C to 35°C .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale halogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or periodic acid.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Hydrogen peroxide or periodic acid in the presence of vanadium pentoxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Alcohols, amines, or other substituted derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclobutane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1,1-dimethylcyclobutane
- 3-(Chloromethyl)-1,1-dimethylcyclobutane
- 3-(Fluoromethyl)-1,1-dimethylcyclobutane
Uniqueness
3-(Iodomethyl)-1,1-dimethylcyclobutane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and oxidation reactions .
Properties
IUPAC Name |
3-(iodomethyl)-1,1-dimethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOVMEMADPXHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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